molecular formula C5H3Br2N3O B582529 3,6-Dibromopyrazine-2-carboxamide CAS No. 1301613-77-3

3,6-Dibromopyrazine-2-carboxamide

Katalognummer B582529
CAS-Nummer: 1301613-77-3
Molekulargewicht: 280.907
InChI-Schlüssel: TWCACYWIPUIXAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dibromopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H3Br2N3O and a molecular weight of 280.90482 . It is used in the industry .


Synthesis Analysis

The synthesis of 3,6-Dibromopyrazine-2-carboxamide involves a series of steps. For instance, one step involves the use of 3,6-Dibromopyrazine-2-carboxylic acid in DMF to which NHCl, HATU, and DIEA are added. The mixture is then stirred at 25°C for 1 hour .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromopyrazine-2-carboxamide consists of a pyrazine ring with two bromine atoms attached at the 3 and 6 positions and a carboxamide group at the 2 position .


Physical And Chemical Properties Analysis

3,6-Dibromopyrazine-2-carboxamide is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Derivatives for Medicinal Chemistry : Research demonstrates the transformation of compounds like 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-ones and 4-mercapto-2-trifluoromethylpteridine, indicating the versatility of pyrazine derivatives in synthesizing compounds with potential medicinal applications (Albert, 1979).

  • Anticancer and Anti-inflammatory Agents : A study on pyrazolopyrimidines derivatives highlights their synthesis and evaluation as anticancer and anti-5-lipoxygenase agents, suggesting the potential of pyrazine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

  • Catalytic Aminocarbonylation : A research article describes the use of nitrogen-containing iodo-heteroaromatics, like iodopyrazine, in homogeneous catalytic aminocarbonylation, useful in synthesizing N-substituted nicotinamide related compounds of biological importance (Takács et al., 2007).

  • Inhibitors of Protein Kinase : Another study shows how 5-Aminopyrazole-4-carboxamide is utilized to create selective inhibitors of calcium-dependent protein kinase-1, which have potential applications in treating diseases caused by Toxoplasma gondii and Cryptosporidium parvum (Zhang et al., 2014).

  • Antimycobacterial Evaluation : Alkylamino derivatives of N-benzylpyrazine-2-carboxamide have been studied for their antimycobacterial properties, indicating the role of pyrazine derivatives in developing treatments against Mycobacterium tuberculosis (Servusová-Vaňásková et al., 2015).

  • Synthesis of Antiviral Compounds : Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), an antiviral compound based on pyrazine carboxamide, has been studied extensively for its activity against RNA viruses including influenza and COVID-19 (Konstantinova et al., 2022).

  • Corrosion Inhibition : N-hydroxypyrazine-2-carboxamide has been identified as a green and effective corrosion inhibitor for protecting mild steel in acidic environments, demonstrating an application in industrial chemistry (Dewangan et al., 2022).

Safety and Hazards

According to the safety data sheet, 3,6-Dibromopyrazine-2-carboxamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water and consult a physician . It should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name

3,6-dibromopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCACYWIPUIXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729043
Record name 3,6-Dibromopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1301613-77-3
Record name 3,6-Dibromopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.